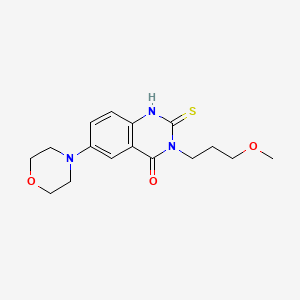
3-(3-methoxypropyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heterocyclic compounds, such as quinazolinones, have been extensively studied for their diverse range of biological activities and applications in pharmaceutical chemistry. The interest in these compounds stems from their presence in several biologically active natural products and drugs, making them a focal point for synthetic and medicinal chemistry research (Osarodion Peter Osarumwense, 2022).
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves strategies that ensure the introduction of various substituents into the quinazolinone nucleus to explore their impact on biological activity. A common approach is the reaction of suitable anthranilic acids or their derivatives with different reagents to form the quinazolinone scaffold. For example, the synthesis of related quinazolinone derivatives has been achieved through reactions involving methyl anthranilate and specific dithiocarbamic acid derivatives in ethanol, followed by treatment with dilute hydrochloric acid or alcoholic sodium hydroxide solutions (Osarodion Peter Osarumwense, 2022).
Molecular Structure Analysis
The molecular structure of quinazolinones is critical in determining their chemical reactivity and biological activity. X-ray crystallography studies and spectral analysis (FTIR, NMR, UV-Vis) are commonly employed to elucidate the structure of synthesized quinazolinone derivatives, confirming the presence of the quinazolinone core and various substituents (K. Gudasi et al., 2006).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include alkylation, acylation, and the formation of metal complexes, which can significantly affect their biological activity. The reaction conditions, such as the use of microwave irradiation, can also influence the yield and purity of the resulting compounds (V. K. Pujari et al., 2018).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are important for their formulation and application in drug development. These properties are influenced by the nature of the substituents and the overall molecular structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties (K. Gudasi et al., 2006).
Chemical Properties Analysis
The chemical properties of quinazolinones, including their reactivity towards various chemical reagents, stability under different conditions, and interactions with metal ions, are crucial for their use as pharmaceutical agents. Studies on the synthesis and characterization of quinazolinone derivatives provide insights into their reactivity patterns and potential for forming complexes with metals, which could have implications for their biological activity (D. Vivekanand & B. Mruthyunjayaswamy, 2013).
作用机制
未来方向
属性
IUPAC Name |
3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLZXWMZVFDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

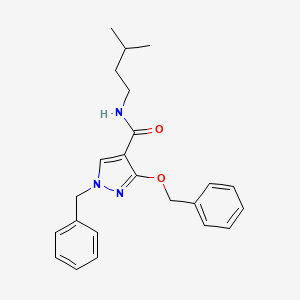
![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)
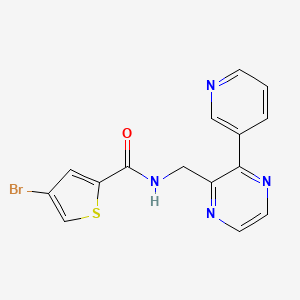
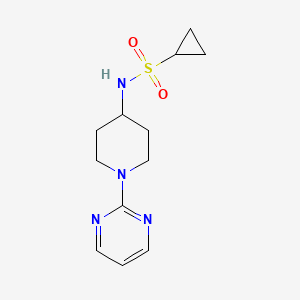
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
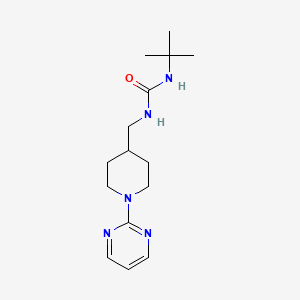
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)
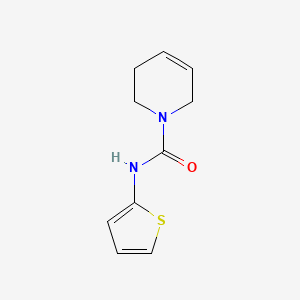

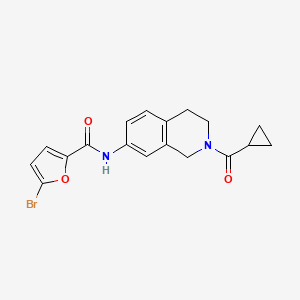
![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)